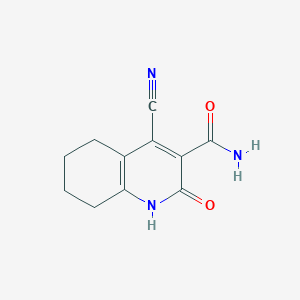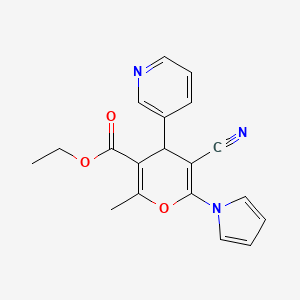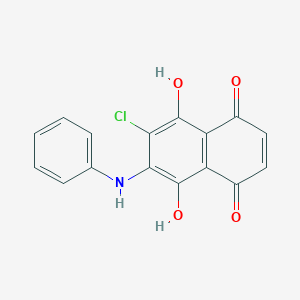
4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
4-CYANO-2-HYDROXY-QUINOLINECARBOXAMIDE: Lacks the tetrahydro modification, which may affect its reactivity and biological activity.
2-HYDROXY-QUINOLINECARBOXAMIDE: Similar core structure but without the cyano group, leading to different chemical properties.
5,6,7,8-TETRAHYDRO-QUINOLINECARBOXAMIDE: Lacks the cyano and hydroxy groups, which significantly alters its chemical behavior.
Uniqueness
4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of both cyano and hydroxy groups, which confer distinct reactivity and potential biological activities. The tetrahydro modification also influences its chemical stability and interactions with biological targets.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c12-5-7-6-3-1-2-4-8(6)14-11(16)9(7)10(13)15/h1-4H2,(H2,13,15)(H,14,16) |
InChI Key |
CVBUPHMHQISKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![ethyl 1-[2-(methylamino)-2-oxoethyl]-1H-indazole-3-carboxylate](/img/structure/B11051734.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051747.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)

![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)
![N-[(10Z)-3,3,4-tricyano-2-phenyloctahydro-8a,4-(epoxymethano)chromen-10-ylidene]acetamide](/img/structure/B11051791.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)
